molecular formula C28H28N2O4 B7440806 FXIa-IN-7

FXIa-IN-7

Cat. No.: B7440806
M. Wt: 456.5 g/mol
InChI Key: GOERAAJVARXHDP-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FXIa-IN-7 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. This compound has emerged as a promising therapeutic agent for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FXIa-IN-7 involves multiple steps, including the formation of bicyclic isoquinoline and naphthalene fragments. The synthetic route typically includes 13 steps of chemical reactions, with key intermediates being formed through various organic transformations . The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like chromatography may be employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

FXIa-IN-7 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FXIa-IN-7 is unique due to its high selectivity and potency against FXIa compared to other similar compounds. It exhibits a favorable safety profile with reduced bleeding risk, making it a promising candidate for further development as an anticoagulant therapy .

Properties

IUPAC Name

1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOERAAJVARXHDP-JWQCQUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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